Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]-
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Overview
Description
Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]- is a complex organic compound with a unique structure that includes a piperazine ring, a chlorinated phenyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]- typically involves multiple steps, starting with the preparation of the core structures, such as the piperazine and isoxazole rings. These core structures are then functionalized with the appropriate substituents. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic and electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts such as palladium or platinum, specific solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products .
Scientific Research Applications
Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methanone, [5-chloro-2-(methylamino)phenyl]phenyl-: Similar structure but with a methylamino group instead of a piperazine ring.
Methanone, (4-chlorophenyl)phenyl-: Lacks the isoxazole ring and has a simpler structure.
Uniqueness
Methanone, [4-(5-chloro-2-methylphenyl)-1-piperazinyl][3-methyl-5-(1-methylethyl)-4-isoxazolyl]- is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties not found in simpler analogs .
Properties
Molecular Formula |
C19H24ClN3O2 |
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Molecular Weight |
361.9 g/mol |
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(3-methyl-5-propan-2-yl-1,2-oxazol-4-yl)methanone |
InChI |
InChI=1S/C19H24ClN3O2/c1-12(2)18-17(14(4)21-25-18)19(24)23-9-7-22(8-10-23)16-11-15(20)6-5-13(16)3/h5-6,11-12H,7-10H2,1-4H3 |
InChI Key |
NPJKKCWUOFOVFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=C(ON=C3C)C(C)C |
Origin of Product |
United States |
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